2-(Toluene-4-sulfonylamino)-succinamic acid
Overview
Description
Synthesis Analysis
The synthesis of toluenesulfonamides, which are related to the compound , can be achieved through a process known as sulfonylation . This involves the reaction of amines with sulfonyl chlorides in the presence of a base . In a specific example, a novel fluorescent labeling reagent, toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester (TSTPE), was designed and synthesized . It was used to label twenty-six fatty acids successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .Chemical Reactions Analysis
The chemical reactions involving toluenesulfonamides typically involve electrophilic aromatic substitution . This is a reaction in which an atom that is attached to an aromatic system (such as a hydrogen atom) is replaced by an electrophile .Scientific Research Applications
Synthesis of Novel Fluorescent Labeling Reagents
A novel fluorescent labeling reagent toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d] imidazol-1-yl)-ethyl ester has been designed and synthesized . It was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent .
Determination of Free Fatty Acids
The compound has been applied for sensitive determination of free fatty acids in ginkgo nut and ginkgo leaf by high performance liquid chromatography with fluorescence detection . The method exhibited high sensitivity and excellent repeatability .
Sulfonylation (Tosylation)
The compound is used in the process of sulfonylation (tosylation), a method for the conversion of alcohols to tosylamides . This process is important in organic chemistry for the synthesis of sulfonates .
Preparation of O-substituted Hydroxylamines
The compound can be used in the direct preparation of O-substituted hydroxylamines from alcohols . This is achieved by O-alkylation of tert-butyl N -hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Synthesis of Sulfonamides
The compound can be used in the synthesis of a wide range of sulfonamides in excellent yields . This method showed a generality for substrates including less nucleophilic and sterically hindered anilines .
Synthesis of Sulfonic Esters
The compound can also be used for preparing sulfonic esters from sulfonyl chlorides and alcohols . This is a useful method in the synthesis of a variety of organic compounds .
Mechanism of Action
Target of Action
Related compounds such as toluene-4-sulfonic acid derivatives have been used to label fatty acids . This suggests that the compound may interact with fatty acids or related enzymes in the body.
Mode of Action
It’s worth noting that toluene-4-sulfonic acid derivatives have been used as fluorescent labeling reagents, suggesting that they may interact with their targets through covalent bonding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Toluene-4-sulfonylamino)-succinamic acid. For instance, the compound’s reactivity might be affected by the pH of its environment .
properties
IUPAC Name |
4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCCSZRICJFBSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312802, DTXSID20902294 | |
Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_1532 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Toluene-4-sulfonylamino)-succinamic acid | |
CAS RN |
36212-66-5, 62743-18-4 | |
Record name | NSC263141 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC85419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Toluene-4-sulfonylamino)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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